molecular formula C21H27Cl3N2O3 B602438 Cetirizine (D8 dihydrochloride)

Cetirizine (D8 dihydrochloride)

Katalognummer: B602438
Molekulargewicht: 469.9 g/mol
InChI-Schlüssel: PGLIUCLTXOYQMV-FLZNRFFQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

A nonsedating type histamine H1-receptor antagonist. A major metabolite of Hydroxyzine. Pharmacological activity resides primarily in the (R)-isomer. Antihystaminic.

Biologische Aktivität

Cetirizine (D8 dihydrochloride) is a second-generation antihistamine primarily used for the treatment of allergic conditions such as rhinitis and urticaria. As a selective histamine H1 receptor antagonist, it exhibits various biological activities beyond its antihistaminic effects, including immunomodulatory properties and potential applications in other therapeutic areas. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C21H19D8Cl3N2O3
  • Molecular Weight : 469.86 g/mol
  • CAS Number : 2070015-04-0
  • Purity : >95% (HPLC)

Cetirizine is a racemic mixture, with the pharmacological activity residing primarily in the (R)-isomer, which has been shown to have a greater affinity for H1 receptors compared to the (S)-isomer .

Cetirizine's primary mechanism involves:

  • Histamine Receptor Antagonism : It selectively binds to H1 receptors, preventing the action of histamine, which is responsible for allergic symptoms. The binding affinity (Ki) for H1 receptors is approximately 10 nM .
  • Inhibition of Eosinophil Chemotaxis : Cetirizine inhibits eosinophil chemotaxis and leukotriene B4 release independently from its H1 antagonism, indicating its role in modulating inflammatory responses .

Pharmacokinetics

Research indicates that cetirizine has favorable pharmacokinetic properties:

  • Bioavailability : Approximately 93% bound to plasma proteins, with about 60% excreted unchanged within 24 hours .
  • Onset of Action : Effects are typically observed within 20 to 60 minutes after administration, lasting at least 24 hours .
  • Half-Life : The plasma elimination half-life is around 8-9 hours, with consistent levels across multiple doses .

Biological Activity Data

The following table summarizes key findings related to the biological activity of cetirizine:

Activity Description Reference
H1 Receptor AntagonismSelectively inhibits H1 receptors; Ki = 10 nM
Eosinophil ChemotaxisInhibits eosinophil chemotaxis and leukotriene B4 release
Micronucleus FormationInduces micronucleus formation in human lymphocytes in a dose-dependent manner
Bronchospasm InhibitionInhibits aerosol histamine-induced bronchospasm in guinea pigs (ED50 = 100 µg/kg)
Antimicrobial ActivityPotential antimicrobial effects observed in exploratory studies

Case Study 1: Micronucleus Induction

A study assessed the genotoxicity of cetirizine dihydrochloride on human lymphocytes. Results indicated that cetirizine induced micronucleus formation in a dose-dependent manner, suggesting clastogenic and aneugenic properties. Different donor lymphocytes showed varying susceptibilities, highlighting the need for further investigation into individual genetic responses .

Case Study 2: Eosinophil Activation

In vivo studies demonstrated that cetirizine significantly inhibited eosinophil activation during secondary phase allergic responses. This effect was observed through reduced eosinophil counts and decreased levels of inflammatory mediators in animal models .

Wissenschaftliche Forschungsanwendungen

FDA-Approved Indications

Cetirizine has several FDA-approved indications, which include:

  • Allergic Rhinitis : Effective in alleviating symptoms of both seasonal (hay fever) and perennial allergic rhinitis.
  • Chronic Idiopathic Urticaria : Reduces the severity and frequency of hives.
  • Allergic Conjunctivitis : Available in an ophthalmic formulation to treat eye-related allergic symptoms.

Off-Label Uses

Cetirizine has been explored for several off-label uses:

  • Anaphylaxis Management : As an adjunct to epinephrine in managing severe allergic reactions.
  • BASCULE Syndrome : Treatment responses noted in patients with this rare syndrome.
  • Androgenic Alopecia : Preliminary studies suggest potential benefits when used topically.

Clinical Efficacy

Numerous clinical trials have confirmed the efficacy of cetirizine in various patient populations. A meta-analysis indicated that cetirizine significantly improves quality of life and symptom relief in individuals with chronic spontaneous urticaria. The following table summarizes key findings from recent studies:

StudyPopulationInterventionOutcome
Guevara-Gutierrez et al., 201932 patients with chronic urticariaCetirizine + ranitidine vs. placeboComplete remission in 62.5% vs. 44%
Cochrane Review, 2020Various studies on H1-antihistaminesCetirizine aloneConfirmed efficacy for chronic urticaria
Phase III Trial, 2023Adults with seasonal allergic rhinitisCetirizine 10 mg dailySignificant reduction in nasal and ocular symptoms

Pharmacological Characteristics

Cetirizine's pharmacokinetics reveal that it does not cross the blood-brain barrier to the same extent as first-generation antihistamines, thereby minimizing sedation risks. Its half-life ranges from 6 to 10 hours, allowing for once-daily dosing. The drug is metabolized primarily in the liver and excreted through urine.

Safety Profile

Cetirizine is generally well-tolerated, with common side effects including:

  • Somnolence
  • Fatigue
  • Dry mouth
  • Headaches in pediatric populations

Adverse effects are typically mild and transient; however, caution is advised for patients with hepatic or renal impairment.

Case Studies

Several case studies illustrate cetirizine's effectiveness:

  • Case Study on Chronic Urticaria : A 35-year-old female with chronic urticaria showed significant improvement after 30 days of cetirizine treatment, with Urticaria Activity Scores decreasing by over 50%.
  • Pediatric Allergic Rhinitis : In a cohort of children aged 6 to 12 years, cetirizine was associated with improved quality of life scores and reduced symptom severity compared to placebo.
  • Ophthalmic Use : A clinical trial involving cetirizine ophthalmic solution demonstrated low systemic absorption and high tolerability among patients with allergic conjunctivitis.

Eigenschaften

IUPAC Name

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]acetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H/i10D2,11D2,12D2,13D2;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLIUCLTXOYQMV-FLZNRFFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCOCC(=O)O)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27Cl3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The procedure described in Example 13 is followed with the difference that, instead of the (RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide dihydrochloride, 106.4 g (0.2 moles) of (RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide fumarate is used, and, after adjusting the pH of the reaction mixture to 3.8, the precipitated fumaric acid is filtered to facilitate the extraction with dichloromethane. Thus, 71.8 g (77.8%) of the title compound are obtained, m.p.: 225-228° C. The purity of the product corresponds to the quality requirements given in Eur. Pharm., 3, 1997, 1084.
Name
title compound
Yield
77.8%

Synthesis routes and methods II

Procedure details

A further possibility is that—after the hydrolysis and adjustment of the pH value to 3.8-4.0—the solution of cetirizine base in dichloromethane is extracted with preferably 5-30% hydrochloric acid, the aqueous solution is concentrated under reduced pressure to reduce the water content to 20-25% by mass and then the procedure described above is followed to obtain cetirizine dihydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
cetirizine dihydrochloride

Synthesis routes and methods III

Procedure details

The procedure described in Example 14 is followed with the difference that, instead of the (RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide, 110.0 g (0.2 moles) of (RS)-N,N-diallyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide are used, 100 ml of dioxane are employed as cosolvent, and, during the alkaline hydrolysis, the reaction mixture is boiled for 10 hours Thus, 64.0 g (69.3%) of the title compound are obtained, m.p.: 225-228° C. The purity of the product corresponds to the quality requirements given in Eur. Pharm., 3, 1997, 1084.
Name
(RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(RS)-N,N-diallyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide
Quantity
110 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
title compound
Yield
69.3%

Synthesis routes and methods IV

Procedure details

The procedure described in Example 13 is followed with the difference that, instead of the (RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide dihydrochloride, 83.2 g (0.2 moles) of (RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide base are used. Thus, 75.0 g (81.3%) of the title compound are obtained, m.p. 225-228° C. The purity of the product corresponds to the quality requirements given in Eur. Pharm., 3, 1997, 1084.
Name
(RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide
Quantity
83.2 g
Type
reactant
Reaction Step Two
Name
title compound
Yield
81.3%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.